An In-depth Technical Guide to 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one, a unique spirocyclic heterocyclic compound with significant potential in medicinal chemistry and agrochemical development. Due to the limited availability of direct public-domain data on this specific molecule, this guide synthesizes known information with established chemical principles derived from structurally analogous compounds, such as cyclic guanidines, 2-amino-imidazolin-4-ones, and other diazaspiroalkanones. The following sections will delve into the core chemical properties, plausible synthetic routes, predicted reactivity, and potential applications of this compound, offering valuable insights for researchers in drug discovery and development.
Introduction to Spirocyclic Systems in Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable interest in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over flat aromatic structures, often leading to improved pharmacological properties such as enhanced target specificity, increased metabolic stability, and better solubility. The rigid nature of the spirocyclic scaffold can lock key pharmacophoric elements in a desired conformation for optimal interaction with biological targets.[1][2] 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one incorporates a spirocyclic framework with a cyclic guanidine moiety, a privileged structure in numerous biologically active compounds.
Core Chemical Properties of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one
Structural and Molecular Data
| Property | Value | Source |
| IUPAC Name | 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one | - |
| CAS Number | 79662-82-1 | MySkinRecipes |
| Molecular Formula | C₇H₁₁N₃O | MySkinRecipes |
| Molecular Weight | 153.18 g/mol | MySkinRecipes |
| Canonical SMILES | C1CCC2(C1)C(=O)N=C(N)N2 | (Predicted) |
| InChI Key | (Predicted) | - |
Predicted Physicochemical Properties
The presence of the amino group and the polar urea-like functionality within the cyclic guanidine core suggests that 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one is likely a crystalline solid with moderate to good solubility in polar protic solvents. The guanidine moiety imparts a basic character to the molecule.[3]
Synthesis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one: Plausible Synthetic Strategies
Direct, experimentally validated synthetic protocols for 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one are not widely published. However, based on the synthesis of analogous diazaspiro compounds and cyclic guanidines, several viable synthetic routes can be proposed. A prominent example is the synthesis of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a key intermediate for the antihypertensive drug Irbesartan, which provides a solid foundation for a potential synthetic pathway.[4][5]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards cyclopentanone and a guanidine-containing building block as potential starting materials.
Caption: Retrosynthetic analysis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one.
Proposed Synthetic Protocol
This proposed protocol is a multi-step synthesis starting from cyclopentanone, drawing parallels from established syntheses of similar spiro-heterocycles.
Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile (Strecker Synthesis)
This classic reaction provides a straightforward route to α-aminonitriles from ketones.
-
Reagents: Cyclopentanone, Ammonium Chloride (NH₄Cl), Sodium Cyanide (NaCN), Methanol, Water.
-
Procedure:
-
In a well-ventilated fume hood, dissolve sodium cyanide in water in a reaction vessel equipped with a stirrer.
-
Add a solution of ammonium chloride in aqueous ammonia to the cyanide solution.
-
To this mixture, add cyclopentanone dissolved in methanol dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is extracted with an organic solvent (e.g., diethyl ether) and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-aminocyclopentanecarbonitrile.
-
Step 2: Cyclization to form a Spiro-imidazolidine Intermediate
The aminonitrile can be cyclized with a suitable reagent like cyanogen bromide or by reaction with urea under heating to form a spiro-hydantoin or a related intermediate.
-
Reagents: 1-Aminocyclopentanecarbonitrile, Cyanogen Bromide (BrCN) or Urea, a suitable base (e.g., sodium ethoxide), and a solvent (e.g., ethanol).
-
Procedure (using Urea):
-
Combine 1-aminocyclopentanecarbonitrile and urea in a reaction flask.
-
Heat the mixture, with stirring, to initiate the cyclization reaction.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by crystallization or chromatography.
-
Step 3: Conversion to 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one
The intermediate from Step 2 can then be converted to the final product. If a spiro-hydantoin is formed, subsequent amination would be required. Alternatively, a direct cyclocondensation approach can be envisioned.
Caption: Proposed synthetic workflow for 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one.
Predicted Reactivity and Chemical Behavior
The chemical reactivity of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one is dictated by the interplay of its functional groups: the cyclic guanidine, the enamine-like system, and the carbonyl group.
-
Basicity: The guanidine moiety is strongly basic due to the resonance stabilization of its protonated form. This basicity will influence its behavior in biological systems and its handling in the laboratory.
-
Nucleophilicity: The exocyclic amino group and the nitrogen atoms within the ring are nucleophilic and can participate in reactions with electrophiles.
-
Reactions at the Carbonyl Group: The carbonyl group can undergo typical reactions of amides, although its reactivity might be modulated by the adjacent guanidine system.
-
Stability: The enamine-guanidine system is expected to be relatively stable, though it could be susceptible to hydrolysis under harsh acidic conditions.
Spectroscopic Characterization (Predicted)
Predicting the spectroscopic signatures of a molecule is a valuable tool for its identification and characterization.
¹H NMR Spectroscopy
-
Cyclopentyl Protons: A complex multiplet in the aliphatic region (approx. 1.5-2.0 ppm) corresponding to the methylene protons of the cyclopentane ring.
-
NH₂ Protons: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
NH Proton: A signal corresponding to the NH proton within the imidazolinone ring.
¹³C NMR Spectroscopy
-
Spiro Carbon: A quaternary carbon signal at a characteristic downfield shift.
-
Carbonyl Carbon: A signal in the range of 170-180 ppm.[6]
-
Guanidine Carbon (C=N): A signal in the range of 150-160 ppm.[7][8]
-
Cyclopentyl Carbons: Signals in the aliphatic region.
IR Spectroscopy
-
N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the NH and NH₂ groups.
-
C=O Stretching: A strong absorption band around 1680-1720 cm⁻¹.
-
C=N Stretching: An absorption band in the region of 1600-1650 cm⁻¹.[9]
Mass Spectrometry
The electron impact (EI) mass spectrum would be expected to show a molecular ion peak. Fragmentation patterns would likely involve the loss of small neutral molecules like CO, NH₃, and cleavage of the cyclopentyl ring.[10][11]
Potential Applications in Drug Development and Agrochemicals
The structural features of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one make it an attractive scaffold for various applications.
Medicinal Chemistry
-
Central Nervous System (CNS) Disorders: The spirocyclic nature and the presence of the basic guanidine group suggest potential interactions with CNS targets.[4]
-
Anti-inflammatory Agents: Guanidine-containing compounds have been explored for their anti-inflammatory properties.[12]
-
Enzyme Inhibitors: The rigid scaffold can be functionalized to target the active sites of various enzymes. The guanidine moiety can act as a bioisostere for other functional groups in drug design.[13][14][15]
Agrochemicals
The molecule can serve as a precursor for the development of novel pesticides and herbicides, a field where spirocyclic compounds have shown considerable success.
Conclusion
4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one represents a promising, yet underexplored, chemical entity. This guide, by integrating the limited available data with established principles from analogous structures, provides a foundational understanding of its chemical properties, plausible synthetic strategies, and potential applications. It is hoped that this technical overview will stimulate further research into this and related spirocyclic systems, unlocking their full potential in medicinal and agricultural chemistry.
References
- Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI.
- 2-Amino-1-methylimidazolin-4-one | C4H7N3O | CID 137319715. PubChem.
- Amidinohydrazones as Guanidine Bioisosteres: Application to a New Class of Potent, Selective and Orally Bioavailable, Non-amide-based Small-Molecule Thrombin Inhibitors.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Isosteres of the substituted guanidine fragment. | Download Scientific Diagram.
- Major fragmentation patterns of ionized spiro[2.2]pentane.
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5.
- Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PubMed Central.
- Guanidine (CAS 113-00-8) - Chemical & Physical Properties. Cheméo.
- 1H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated...
- Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PubMed Central.
- Guanidine, 2,2'-p-phenylenebis[1,1,3,3-tetramethyl- - Optional[13C NMR]. SpectraBase.
- Guanidine carbonate(593-85-1) 13C NMR spectrum. ChemicalBook.
- 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one. MySkinRecipes.
- 2-amino-8-methyl-2-azaspiro[4.5]decane-1,3-dione. SpectraBase.
- Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
- Infrared spectra of 2-(methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-thione (2)
- 1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated...
- Dynamic Covalent Chemistry of Enamine‐Ones: Exploring Tunable Reactivity in Vitrimeric Polymers and Covalent Organic Frameworks. PubMed Central.
- Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions.
- Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI.
- Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. PrepChem.com.
- Guanidine hydrochloride(50-01-1) 13C NMR spectrum. ChemicalBook.
- Synthesis and biological evaluation of guanidino analogues of roscovitine. PubMed.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific Research Publishing.
- Syntheses and medicinal chemistry of spiro heterocyclic steroids. PubMed Central.
- 1379148-74-9|2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one. BLDpharm.
- Spirocyclic Scaffolds in Medicinal Chemistry. PubMed.
- Exploring 2-Butyl-1,3-Diazaspiro[4.4]non-1-en-4-one: A Key Intermediate in Pharmaceutical Synthesis. BOC Sciences.
- 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. PubMed.
- Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
- IR spectra of compounds II ñ V.
- 13C NMR Chemical Shift.
- Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.
- 13-C NMR Chemical Shift Table.pdf. University of Wisconsin-Madison.
-
Improved production process of 2-butyl-1,3-diaze spiro[15][15] nonane-1-ene-4-ketone. Google Patents.
- Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core. NIH.
- The Chemistry of the 2-Imidazolines and Imidazolidines. | Chemical Reviews.
- Imidazoline I2 receptors: an upd
- Dihalogens Binding and Activation by Imidazoline‐2‐Chalcogenone Model Derivatives: Insight from a Computational Approach. PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxyindolin-2-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 6. 2-Imino-1-methyl-4-imidazolidinone | C4H7N3O | CID 137319715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Guanidine carbonate(593-85-1) 13C NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
